molecular formula C15H16N2O3S B12466002 2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B12466002
M. Wt: 304.4 g/mol
InChI Key: GFPUKSWDDUDBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core .

Scientific Research Applications

2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and related heterocyclic compounds such as:

Uniqueness

What sets 2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H16N2O3S/c1-7-8(2)21-15-12(7)14(19)16-13(17-15)9-4-5-10(18)11(6-9)20-3/h4-6,13,17-18H,1-3H3,(H,16,19)

InChI Key

GFPUKSWDDUDBLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(N2)C3=CC(=C(C=C3)O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.